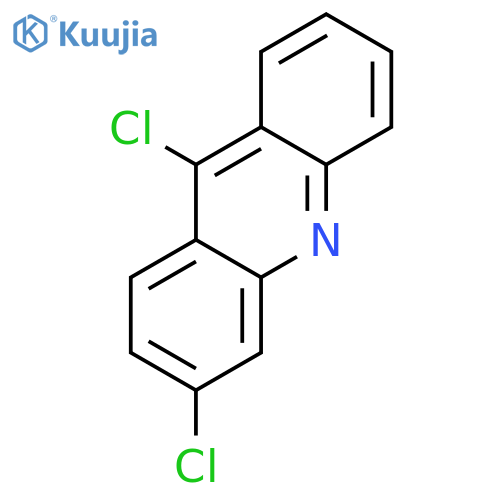Cas no 35547-70-7 (6,9-Dichloroacridine)

6,9-Dichloroacridine structure
商品名:6,9-Dichloroacridine
6,9-Dichloroacridine 化学的及び物理的性質
名前と識別子
-
- 6,9-Dichloroacridine
- 3,9-Dichloroacridine
- Acridine, 3,9-dichloro-
- DB-306936
- 35547-70-7
- 6,9-di-chloroacridine
- SCHEMBL9709249
- starbld0001039
- DTXSID70189038
- AYTQPRSVTNMLIV-UHFFFAOYSA-N
-
- インチ: InChI=1S/C13H7Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H
- InChIKey: AYTQPRSVTNMLIV-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)Cl
計算された属性
- せいみつぶんしりょう: 246.99571
- どういたいしつりょう: 246.9955546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89
6,9-Dichloroacridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D431795-500mg |
6,9-Dichloroacridine |
35547-70-7 | 500mg |
$ 1200.00 | 2023-09-07 | ||
| TRC | D431795-50mg |
6,9-Dichloroacridine |
35547-70-7 | 50mg |
$207.00 | 2023-05-18 |
6,9-Dichloroacridine 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
35547-70-7 (6,9-Dichloroacridine) 関連製品
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
